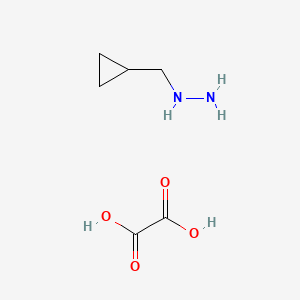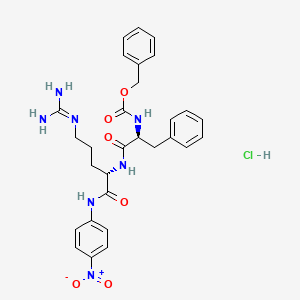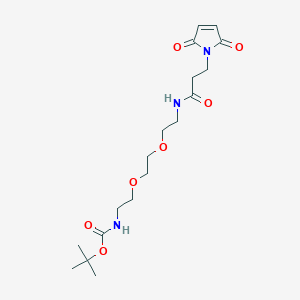![molecular formula C12H12ClN5O2 B1460649 N-[(1E)-{[(4-chlorophényl)méthoxy]imino}méthyl]-2-(1H-1,2,4-triazol-1-yl)acétamide CAS No. 241146-90-7](/img/structure/B1460649.png)
N-[(1E)-{[(4-chlorophényl)méthoxy]imino}méthyl]-2-(1H-1,2,4-triazol-1-yl)acétamide
Vue d'ensemble
Description
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN5O2 and its molecular weight is 293.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Le cycle triazole est un motif courant dans les agents antifongiques. Des composés comme le fluconazole et le voriconazole sont des antifongiques bien connus à base de triazole . La présence du motif 1,2,4-triazole dans le composé suggère une utilité potentielle dans le développement de nouveaux médicaments antifongiques, en particulier pour les souches résistantes aux traitements actuels.
Propriétés antibactériennes
Les azoles, y compris les triazoles, ont été utilisés en chimie médicinale dans le cadre d'agents antimicrobiens en raison de leur profil de sécurité et de leur index thérapeutique . La structure du composé pourrait être explorée pour son activité contre les bactéries Gram-positives et Gram-négatives, en particulier les agents pathogènes multirésistants.
Effets anti-inflammatoires et analgésiques
Les activités pharmacologiques des dérivés du triazole s'étendent aux effets anti-inflammatoires et analgésiques . Ce composé pourrait être étudié pour son efficacité à réduire l'inflammation et la douleur, ce qui serait bénéfique dans des affections comme l'arthrite ou la douleur neuropathique.
Utilisations antidépressives et anxiolytiques
Certains médicaments contenant du triazole servent d'antidépresseurs et d'anxiolytiques . La recherche sur l'interaction du composé avec les systèmes de neurotransmetteurs pourrait conduire au développement de nouveaux traitements pour les troubles de la santé mentale.
Potentiel antiépileptique et sédatif-hypnotique
Des composés contenant un cycle triazole, comme la rufinamide, ont été utilisés pour traiter l'épilepsie . La structure du composé peut fournir des indices sur son utilisation potentielle comme antiépileptique ou sédatif-hypnotique, contribuant à la gamme de thérapies disponibles pour les troubles convulsifs et l'insomnie.
Applications antidiabétiques et antihypertensives
Le noyau triazole est présent dans les médicaments qui traitent des affections comme le diabète et l'hypertension . L'investigation de ce composé pourrait révéler de nouvelles voies pour gérer ces maladies prévalentes, conduisant peut-être à des médicaments plus efficaces ou plus sûrs.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-3-1-10(2-4-11)6-20-17-8-15-12(19)5-18-9-14-7-16-18/h1-4,7-9H,5-6H2,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQSSLAEQBTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CNC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)







![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)


![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
